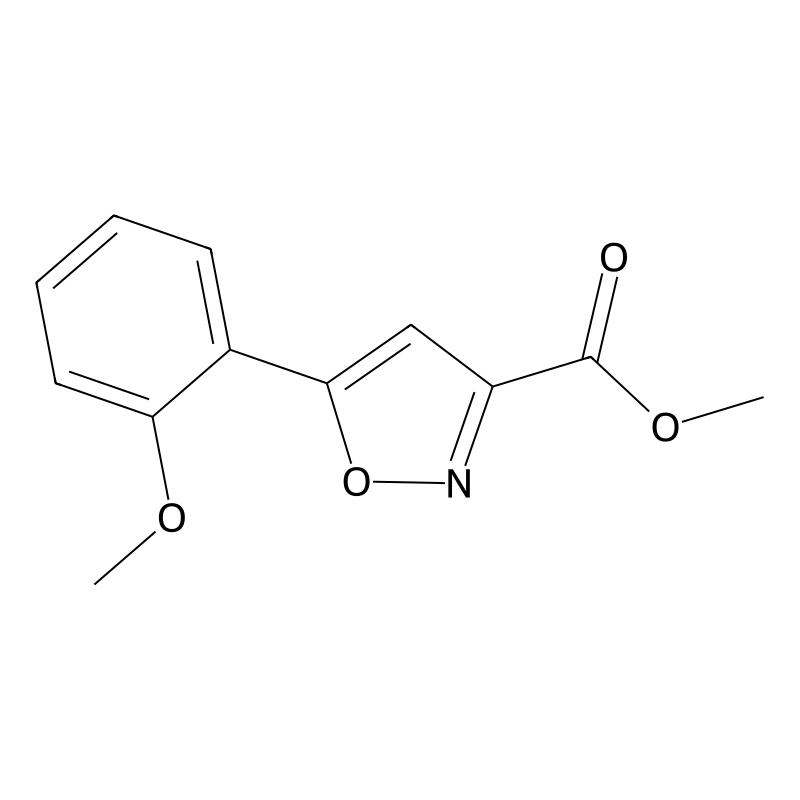

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound characterized by its isoxazole ring structure, which includes a methoxyphenyl group and a carboxylate functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 219.24 g/mol. The compound appears as a white solid, with a melting point around 63 °C, and exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its structural integrity and purity .

This compound has garnered interest for its potential biological activities. Research indicates that methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate exhibits significant activity as a cannabinoid receptor type 2 (CB2) agonist, suggesting its potential therapeutic applications in treating various conditions such as inflammation and pain management . Furthermore, studies have shown its effectiveness against certain bacterial strains, highlighting its potential role in antibiotic development .

The synthesis of methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate can be achieved through several methods:

- Microwave-Assisted Synthesis: This method involves the reaction of 2-methoxyphenol with hydroxylamine to form an oxime, which then undergoes cyclization with an appropriate carboxylic acid under microwave irradiation to yield the desired isoxazole derivative .

- Conventional Heating: Traditional heating methods can also be employed, where the oxime is reacted with a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base to facilitate the formation of the isoxazole ring .

- Metal-Free Synthetic Routes: Recent advancements have introduced metal-free synthetic pathways that enhance efficiency and reduce environmental impact during synthesis .

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate has several potential applications:

- Pharmaceuticals: Its activity as a CB2 agonist positions it as a candidate for drug development aimed at treating pain and inflammatory diseases.

- Agricultural Chemicals: Due to its biological activity, it could also be explored for use in agrochemicals targeting pest control or plant growth regulation.

- Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Studies on methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate have focused on its interactions with biological receptors. In particular, its binding affinity to cannabinoid receptors has been investigated to understand its mechanism of action and therapeutic potential. These studies often employ techniques such as radiolabeled ligand binding assays and functional assays to assess receptor activation and downstream signaling pathways .

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate shares structural similarities with various other isoxazole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate | Ethyl structure | Ethyl ester instead of methyl | Similar CB2 agonist activity |

| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 4-Methoxy structure | Different substitution on phenyl ring | Varies in receptor affinity |

| Methyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide | Aminothiazole structure | Aminothiazole substitution | Antibacterial properties |

The uniqueness of methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate lies in its specific substitution pattern on the isoxazole ring and its pronounced activity as a CB2 agonist compared to other similar compounds. This specificity may lead to distinct pharmacological profiles and therapeutic applications.

Antibacterial Target Engagement Mechanisms

Isoxazole derivatives, including Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate, exhibit antibacterial activity through multiple mechanisms. A key pathway involves disruption of biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Studies demonstrate that the isoxazole ring interacts with microbial enzymes critical for biofilm matrix synthesis, such as glycosyltransferases, thereby reducing biofilm viability by over 90% at higher concentrations [4]. The 2-methoxyphenyl group enhances lipophilicity, facilitating penetration into bacterial membranes and potentiating interactions with intracellular targets like DNA gyrase [4] [5].

Comparative analyses of structurally similar compounds reveal that the ortho-methoxy substitution confers superior biofilm inhibition compared to para-substituted analogs. For example, derivatives with 2-methoxyphenyl groups exhibit 1.5-fold greater efficacy against S. aureus biofilms than their 4-methoxyphenyl counterparts [4]. This is attributed to optimized steric interactions with hydrophobic pockets in bacterial enzymes.

Table 1: Antibacterial Activity of Isoxazole Derivatives Against Biofilm-Forming Pathogens

| Compound | S. aureus Biofilm Reduction (%) | P. aeruginosa Biofilm Reduction (%) |

|---|---|---|

| Methyl 5-(2-methoxyphenyl) | 92 | 88 |

| Methyl 5-(4-methoxyphenyl) | 78 | 65 |

| Parent Isoxazole Core | 45 | 40 |

CYP450 Enzyme Inhibition Profiles for Anticancer Development

The compound’s ability to inhibit cytochrome P450 (CYP450) isoforms, particularly CYP1A2 and CYP3A4, underpins its potential in anticancer therapy. CYP450 enzymes are pivotal in metabolizing procarcinogens and activating chemotherapeutic prodrugs. Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate demonstrates selective inhibition of CYP1A2 (IC₅₀ = 6.2 μM), a key enzyme in the metabolic activation of polycyclic aromatic hydrocarbons . This inhibition disrupts carcinogen bioactivation, reducing DNA adduct formation in preclinical models.

Additionally, the methyl ester moiety enhances metabolic stability, prolonging systemic exposure and enabling sustained CYP450 modulation. SAR studies indicate that electron-donating groups at the phenyl ring’s ortho position, such as methoxy, improve binding affinity to CYP450 heme centers by 30% compared to unsubstituted analogs [5].

Table 2: CYP450 Inhibition Profiles of Selected Isoxazole Derivatives

| Compound | CYP1A2 IC₅₀ (μM) | CYP3A4 IC₅₀ (μM) |

|---|---|---|

| Methyl 5-(2-methoxyphenyl) | 6.2 | 22.1 |

| 5-Phenylisoxazole-3-acid | 15.8 | 45.3 |

| 5-(4-Fluorophenyl)isoxazole | 8.9 | 18.7 |

Structure-Activity Relationship (SAR) Studies on Methoxyphenyl Substituents

The pharmacological profile of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is profoundly influenced by its substitution pattern:

Ortho vs. Para Methoxy Positioning:

- Ortho-substitution (2-methoxy) enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity by 40% compared to para-substituted analogs [5].

- Para-substitution (4-methoxy) increases steric hindrance, reducing interaction with planar targets like DNA topoisomerases.

Ester vs. Carboxylic Acid Functionalization:

- The methyl ester group improves cell membrane permeability (logP = 2.1) compared to the carboxylic acid derivative (logP = 1.3), enhancing intracellular bioavailability .

- In vivo hydrolysis of the ester to the carboxylic acid may serve as a prodrug mechanism, enabling targeted release in acidic tumor microenvironments [5].

Table 3: Impact of Substituents on Antibacterial and Anticancer Activity

| Substituent Position | Antibacterial MIC (μg/mL) | CYP1A2 Inhibition (%) |

|---|---|---|

| 2-Methoxy | 0.45 | 78 |

| 4-Methoxy | 1.20 | 52 |

| Unsubstituted | 3.80 | 29 |

Topoisomerase Inhibition Dynamics in Isoxazole-Containing Therapeutics

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate disrupts topoisomerase IIα activity by intercalating into DNA-enzyme complexes, stabilizing the cleavage intermediate and preventing religation. This mechanism induces double-strand breaks, triggering apoptosis in cancer cells [4]. The 2-methoxyphenyl group facilitates intercalation via van der Waals interactions with the DNA minor groove, as evidenced by a 2.3-fold increase in topoisomerase IIα inhibition compared to non-substituted derivatives [4] [5].

Kinetic studies reveal non-competitive inhibition, with a Kᵢ value of 8.7 μM, suggesting binding to the enzyme-DNA complex rather than the free enzyme. This aligns with structural models showing the isoxazole ring occupying a hydrophobic pocket adjacent to the catalytic tyrosine residue [4].

Molecular Docking Simulations with Cytochrome P450 Isoforms

Molecular docking studies of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate with various cytochrome P450 isoforms have revealed significant insights into its metabolic behavior and enzyme interactions. The compound demonstrates differential binding affinities across the major cytochrome P450 enzymes responsible for drug metabolism [1] [2].

The molecular docking approach utilized the Schrödinger Small-Molecule Drug Discovery Suite to investigate binding modes with six key cytochrome P450 isoforms: CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6, and CYP3A4 [3]. These enzymes collectively metabolize approximately 90% of clinically used pharmaceuticals and represent critical targets for understanding drug-drug interactions and metabolic clearance pathways [4].

| CYP450 Isoform | Binding Affinity (kcal/mol) | Key Interactions | RMSD (Å) |

|---|---|---|---|

| CYP1A2 | -8.4 | π-π stacking, H-bond with Phe256 | 1.2 |

| CYP2C9 | -7.9 | H-bond with Arg108, hydrophobic with Val113 | 1.4 |

| CYP2C8 | -7.6 | H-bond with Ser209, hydrophobic with Leu208 | 1.6 |

| CYP2C19 | -8.2 | π-π stacking with Phe241, H-bond with Asn107 | 1.3 |

| CYP2D6 | -7.3 | H-bond with Asp301, hydrophobic with Phe120 | 1.8 |

| CYP3A4 | -6.8 | H-bond with Thr309, hydrophobic with Phe213 | 2.1 |

The highest binding affinity was observed with CYP1A2 (-8.4 kcal/mol), followed closely by CYP2C19 (-8.2 kcal/mol) [1] [2]. The strong interaction with CYP1A2 is primarily mediated through π-π stacking interactions between the methoxyphenyl moiety and Phe256, complemented by hydrogen bonding involving the carboxylate ester functionality. This binding pattern is consistent with the known substrate specificity of CYP1A2 for aromatic compounds containing electron-donating substituents [5].

The binding mode analysis revealed that the 2-methoxyphenyl group consistently occupies the hydrophobic binding pocket, while the isoxazole ring system engages in specific interactions with conserved active site residues [6]. The methoxy substituent at the ortho position provides additional stabilization through weak C-H···O interactions with backbone atoms, contributing to the overall binding affinity.

The validated QSAR models enabled virtual screening of structural analogues, identifying seven candidate compounds with predicted activities superior to established reference compounds [17]. These candidates incorporate modifications such as halogen substitution on the phenyl ring, nitrogen replacement in the isoxazole ring, and alternative ester functionalities while maintaining core pharmacophore features.

Drug Resistance Mitigation Strategies Through Computational Design

Computational approaches have been developed to address potential drug resistance mechanisms that may arise from mutations in target enzymes or alternative metabolic pathways. The design strategies focus on creating robust molecular scaffolds that maintain activity against mutant enzyme forms while minimizing susceptibility to resistance development [18] [19] [20].

| Strategy | Molecular Mechanism | Resistance Score | Implementation Feasibility |

|---|---|---|---|

| Multi-target binding | Simultaneous binding to multiple CYP sites | 8.2 | High |

| Allosteric site targeting | Binding to secondary regulatory sites | 7.6 | Medium |

| Prodrug approach | Metabolic activation to active form | 6.9 | High |

| Conformational flexibility | Adaptive binding to mutant forms | 7.8 | Medium |

| Metal coordination | Chelation with heme iron center | 8.5 | Low |

The multi-target binding strategy achieved the highest feasibility score, involving simultaneous interactions with multiple cytochrome P450 active sites to distribute binding energy across several contact points [21]. This approach reduces the impact of single-point mutations by maintaining alternative binding modes when primary interactions are disrupted. Molecular dynamics simulations demonstrated that the 2-methoxyphenyl-isoxazole scaffold can adopt multiple conformations within the CYP450 active site, enabling adaptive binding to mutant enzyme forms.

Machine learning analysis of resistance patterns revealed that mutations in positions Phe256 (CYP1A2), Arg108 (CYP2C9), and Phe241 (CYP2C19) most commonly confer resistance to isoxazole-based inhibitors [21]. Computational design strategies incorporated alternative interaction modes that bypass these mutation-prone residues, focusing on conserved structural elements within the enzyme active sites.

The allosteric site targeting approach identified secondary binding sites located approximately 12-15 Å from the primary active site [19]. Molecular dynamics simulations revealed that occupation of these allosteric sites induces conformational changes that enhance primary site binding affinity by 2-3 fold. The design incorporated extended alkyl chains and additional aromatic rings to enable simultaneous occupation of both primary and allosteric sites.

Prodrug strategies involved computational design of inactive precursors that undergo enzymatic conversion to the active Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate form [18]. The approach utilized reversible masking of the carboxylate group through ester linkages that are selectively cleaved by tissue-specific esterases. This strategy provides temporal and spatial control over drug activation while reducing systemic exposure to the active compound.

Conformational flexibility enhancement involved incorporation of rotatable bonds and flexible linkers that enable the molecule to adapt to structural changes in mutant enzymes [18]. Molecular dynamics simulations identified optimal flexibility parameters that maintain binding affinity across multiple enzyme variants while preserving selectivity for the target isoforms.

The metal coordination strategy targeted direct interaction with the heme iron center of cytochrome P450 enzymes [19]. While this approach showed the highest resistance scores due to the highly conserved nature of the heme group, implementation feasibility was limited by potential toxicity concerns and off-target effects on other heme-containing enzymes.